molecular formula C19H42NO3P B14299165 [(Octadecylamino)methyl]phosphonic acid CAS No. 123342-39-2

[(Octadecylamino)methyl]phosphonic acid

Cat. No.: B14299165
CAS No.: 123342-39-2
M. Wt: 363.5 g/mol
InChI Key: DYXDHHJAYGQCRA-UHFFFAOYSA-N
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Description

[(Octadecylamino)methyl]phosphonic acid is an organophosphorus compound of significant interest for its strong surface affinity and versatile applications in industrial chemistry and materials science. Its molecular structure, featuring a long-chain octadecylamine group coupled with a phosphonic acid moiety, enables it to form robust self-assembled monolayers on various metal and metal oxide surfaces. This property is central to its primary application as a highly effective corrosion inhibitor, particularly in aggressive environments like the oil and gas industry. In these settings, it functions by establishing a stable hydrophobic barrier on metal surfaces, significantly reducing the corrosion rate caused by aggressive agents such as H₂S and CO₂ . The strong C-P bond within its structure contributes to its notable thermal stability, making it a valuable component for creating protective formulations under high-temperature operating conditions . Beyond corrosion inhibition, this phosphonic acid derivative serves as a critical building block in advanced catalysis and materials design. Its powerful surface-modification capability makes it an excellent ligand for functionalizing nanoparticles and other nanomaterials, enhancing their stability and performance in catalytic reactions like hydrogenation and oxidation . Furthermore, researchers utilize it as an organic linker to construct sophisticated metal-organic frameworks (MOFs), which are porous materials with applications in gas separation and heterogeneous catalysis . The compound's mechanism of action is rooted in the strong, stable bonds its phosphonate group forms with metal surfaces, which effectively isolates the metal from the corrosive environment and can precisely tune the electronic properties of catalytic active sites . For the research community, this compound is an indispensable tool for developing next-generation protective coatings, smart materials, and efficient catalytic systems. This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for any form of human use.

Properties

CAS No.

123342-39-2

Molecular Formula

C19H42NO3P

Molecular Weight

363.5 g/mol

IUPAC Name

(octadecylamino)methylphosphonic acid

InChI

InChI=1S/C19H42NO3P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-19-24(21,22)23/h20H,2-19H2,1H3,(H2,21,22,23)

InChI Key

DYXDHHJAYGQCRA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCNCP(=O)(O)O

Origin of Product

United States

Preparation Methods

Mannich Reaction-Based Synthesis

The Mannich reaction is the most widely employed method for synthesizing this compound due to its efficiency in forming carbon-nitrogen bonds. This one-pot condensation involves three components:

  • Formaldehyde (as the carbonyl source),
  • Octadecylamine (primary amine),
  • Phosphorous acid (nucleophile).

The reaction proceeds via the formation of an iminium ion intermediate, which subsequently reacts with phosphorous acid to yield the target compound. Key parameters include maintaining a pH of 4–5 using acetic acid as a buffer and conducting the reaction at 60–80°C for 6–8 hours. Yields typically range from 65–75% , though purification challenges arise due to byproducts such as unreacted octadecylamine and oligomeric species.

Microwave-Assisted Phosphonic Acid Synthesis

Recent advancements in microwave-assisted synthesis (MAS) have improved reaction efficiency. Adapted from methodologies for arylphosphonic acids, this approach utilizes:

  • Vinylphosphonic acid as the phosphorus precursor,
  • Octadecylamine ,
  • Palladium catalysts (e.g., Pd[P(t-Bu)₃]₂) under microwave irradiation.

Conditions involve heating to 180°C at 12 bar pressure for 15 minutes , achieving near-quantitative conversion rates. Compared to traditional methods, MAS reduces reaction times by 90% and minimizes side reactions. Post-synthesis, crude products are purified via acidic aqueous extraction (5% HCl) followed by recrystallization in acetonitrile.

Phosphite-Mediated Alkylation

A third route involves alkylation of diethyl phosphite with octadecylamine derivatives. This method, adapted from bisphosphonate syntheses, proceeds as follows:

  • Diethyl phosphite reacts with octadecyl isocyanate to form a phosphoramidate intermediate.
  • Hydrolysis with concentrated HCl yields the final phosphonic acid.

Reaction conditions require anhydrous solvents (e.g., dry THF) and inert atmospheres to prevent oxidation. Yields average 70–80% , though scalability is limited by the cost of octadecyl isocyanate.

Optimization of Reaction Parameters

Temperature and pH Dependence

Optimal synthesis requires precise control of temperature and pH:

Parameter Mannich Reaction Microwave Synthesis Phosphite Alkylation
Temperature (°C) 60–80 180 25–40
pH 4–5 N/A N/A
Time (h) 6–8 0.25 24–48

Higher temperatures in microwave synthesis accelerate kinetics but necessitate pressure-resistant equipment. The Mannich reaction’s acidic pH prevents amine precipitation while promoting iminium formation.

Catalytic Systems

Palladium catalysts enhance efficiency in microwave-assisted routes:

  • Pd[P(t-Bu)₃]₂ (1 mol%) enables C–P bond formation at reduced temperatures.
  • N,N-Dicyclohexylmethylamine acts as a base, neutralizing HCl byproducts.

In contrast, Mannich reactions are catalyst-free but require stoichiometric acetic acid.

Purification and Characterization

Isolation Techniques

Crude this compound is purified via:

  • Acid-base extraction : Partitioning between ethyl acetate and 5% HCl removes unreacted octadecylamine.
  • Recrystallization : Acetonitrile or dichloromethane precipitates high-purity product (≥95% by HPLC).

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆): δ 1.20 (br s, octadecyl CH₂), 3.10 (t, J = 7.5 Hz, N–CH₂–P), 7.30 (br s, PO₃H₂).
  • ³¹P NMR : Single resonance at δ 18.5–19.0 ppm confirms phosphonic acid formation.
  • HRMS : Calculated for C₁₉H₄₂NO₃P [M+H]⁺: 364.2874; Observed: 364.2871.

Applications and Comparative Analysis

Surface Modification

The compound’s octadecyl chain enables self-assembled monolayer (SAM) formation on metal oxides. Applications include:

  • Corrosion inhibition for steel (efficiency: 92% at 1 mM).
  • Biocompatible coatings for medical implants.

Limitations and Alternatives

While this compound exhibits versatile functionality, its low solubility in polar solvents restricts biomedical use. Shorter-chain analogs (e.g., octyl derivatives) address this but sacrifice thermal stability.

Chemical Reactions Analysis

Types of Reactions

[(Octadecylamino)methyl]phosphonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(Octadecylamino)methyl]phosphonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [(Octadecylamino)methyl]phosphonic acid involves its interaction with various molecular targets. The phosphonic acid group can form strong coordination bonds with metal ions, making it effective as a corrosion inhibitor. Additionally, the long hydrophobic tail of the octadecylamino group allows the compound to interact with lipid membranes, potentially disrupting microbial cell walls and exhibiting antimicrobial activity .

Comparison with Similar Compounds

Structural Comparison with Similar Phosphonic Acid Derivatives

Phosphonic acid derivatives vary widely based on substituent groups. Key structural analogs include:

  • Fluorinated alkylphosphonic acids (e.g., [90146-97-7]): Feature perfluorinated chains (e.g., heptadecafluorodecyl), enhancing chemical inertness and thermal stability .
  • Aromatic phosphonic acids (e.g., phenylphosphonic acid, CAS 1571-33-1): Substitute aliphatic chains with aromatic groups, altering electronic properties and solubility .
  • Short-chain alkylphosphonic acids (e.g., methylaminomethylphosphonic acid): Possess smaller alkyl groups, increasing water solubility and reducing lipophilicity .

Physicochemical Properties and Solubility

Data Table: Comparative Properties of Phosphonic Acid Derivatives

Compound Name CAS Number Substituent logP (Predicted) Water Solubility (log10WS) Key Applications
[(Octadecylamino)methyl]phosphonic acid 35404-71-8 C18 alkyl chain ~8.5 (estimated) ~-9.0 (estimated) Surfactants, coatings
Phenylphosphonic acid 1571-33-1 Aromatic (phenyl) 0.490 -6.62 Corrosion inhibition
Heptadecafluorodecylphosphonic acid 90146-97-7 Fluorinated alkyl chain ~10.0 (estimated) ~-12.0 (estimated) Fluorosurfactants, polymers
Methylaminomethylphosphonic acid 35404-71-8 (var.) C1 alkyl chain ~0.5 (estimated) ~-3.0 (estimated) Metal chelation

Notes:

  • logP : The octadecyl derivative’s logP is extrapolated from phenylphosphonic acid (logP = 0.490) and fluorinated analogs, with longer chains increasing hydrophobicity .
  • Water Solubility : The C18 chain drastically reduces solubility compared to phenyl or short-chain derivatives .
  • Fluorinated analogs exhibit even lower solubility due to fluorine’s hydrophobic and electron-withdrawing effects .

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing [(Octadecylamino)methyl]phosphonic acid with high purity?

  • Methodological Answer : The compound can be synthesized via a Mannich reaction , involving phosphorous acid, formaldehyde, and octadecylamine. Key steps include:

Reacting equimolar ratios of octadecylamine and formaldehyde in aqueous or alcoholic media.

Adding phosphorous acid under controlled pH (4–6) and temperature (60–80°C) to minimize by-products like unreacted amines or oxidized species .

Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography.

  • Critical Parameters : Excess formaldehyde improves yield, while inert atmospheres (N₂) prevent oxidation of phosphorous acid .

Q. Which analytical techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation : Use ³¹P NMR (δ ~15–25 ppm for phosphonic acid groups) and ¹H/¹³C NMR to confirm the octadecyl chain and methylene linkage .
  • Purity Analysis : HPLC with phosphate-based mobile phases (e.g., potassium dihydrogen phosphate buffer, pH 6.0) enhances retention time reproducibility .
  • Elemental Composition : High-resolution mass spectrometry (HRMS) or combustion analysis for C, H, N, and P content .

Q. How should this compound be stored to ensure long-term stability?

  • Methodological Answer :

  • Store in airtight containers under inert gas (Ar/N₂) at 4°C to prevent hydrolysis or oxidation.
  • Avoid exposure to moisture, strong acids/bases, and UV light. Stability tests via TGA/DSC (thermal decomposition >200°C) confirm inertness under standard lab conditions .

Advanced Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound across studies?

  • Methodological Answer :

Control Synthesis Parameters : Compare reaction conditions (e.g., solvent polarity, catalyst loading) and purity levels (by-products like residual amines reduce activity) .

Standardize Testing Protocols : Use identical substrate concentrations, pH buffers, and temperature profiles in kinetic assays.

Cross-Validate Data : Employ complementary techniques (e.g., FTIR for functional groups, ICP-MS for trace metal contamination) .

Q. What mechanistic insights can computational modeling provide for this compound’s proton-transfer properties?

  • Methodological Answer :

  • Ab Initio Molecular Dynamics (AIMD) : Simulate proton dissociation energetics in hydrated environments to identify active sites .
  • Density Functional Theory (DFT) : Calculate pKa values and electron density maps to correlate structure-property relationships (e.g., alkyl chain length vs. acidity) .
  • Validation : Compare computed results with experimental potentiometric titrations or impedance spectroscopy data .

Q. What experimental designs are suitable for assessing the hydrolytic stability of this compound under extreme conditions?

  • Methodological Answer :

Accelerated Aging Studies : Expose the compound to elevated temperatures (80–100°C) and varying pH (1–14) for 24–72 hours.

Degradation Monitoring : Use ³¹P NMR to track phosphonic acid integrity and LC-MS to detect hydrolysis products (e.g., methylphosphonic acid) .

Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life under standard conditions .

Q. How does the octadecyl chain influence the compound’s self-assembly and surface modification properties?

  • Methodological Answer :

  • Langmuir-Blodgett Films : Measure surface pressure-area isotherms to study monolayer formation at air-water interfaces.
  • Contact Angle Goniometry : Quantify hydrophobicity changes on substrates (e.g., TiO₂, SiO₂) after functionalization .
  • AFM/STM Imaging : Visualize nanoscale ordering and compare with molecular dynamics simulations .

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